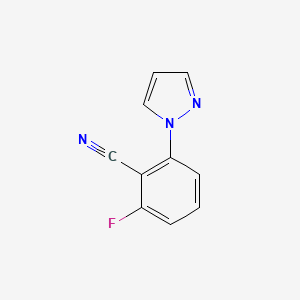

2-fluoro-6-(1H-pyrazol-1-yl)benzonitrile

Description

Significance of Pyrazole (B372694) and Benzonitrile (B105546) Scaffolds in Organic Synthesis

The foundational structure of 2-fluoro-6-(1H-pyrazol-1-yl)benzonitrile is built upon two critical heterocyclic and aromatic scaffolds: pyrazole and benzonitrile. Both are cornerstones in the architecture of a multitude of functional molecules.

The pyrazole moiety is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. nih.gov This structural unit is a "privileged scaffold" in drug discovery, meaning it is frequently found in approved pharmaceutical agents and bioactive molecules. wikipedia.org Its prevalence is attributed to its ability to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which are crucial for binding to biological targets like enzymes and receptors. nih.gov Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties. nih.gov In addition to pharmaceuticals, pyrazole-based compounds are integral to the development of agrochemicals and advanced materials. nih.gov

The benzonitrile unit, a benzene (B151609) ring substituted with a cyano (-C≡N) group, is another vital component in organic synthesis. ontosight.ai The nitrile group is a versatile functional group that serves as a key intermediate in the synthesis of various other functionalities, including amines, amides, and carboxylic acids. atamankimya.com In medicinal chemistry, the nitrile group is recognized for its unique electronic properties. It is a strong electron-withdrawing group that can modulate the electronic density of the aromatic ring, influencing the molecule's reactivity and interaction with biological targets. nih.gov Furthermore, the nitrile group can act as a bioisostere for carbonyl or hydroxyl groups and is an effective hydrogen bond acceptor, enhancing binding affinity to proteins. nih.govnih.gov More than 30 pharmaceuticals containing a nitrile group have been approved, highlighting its importance in modern drug design. nih.gov

Table 1: Properties and Significance of Core Scaffolds

| Scaffold | Key Structural Features | Significance in Organic Synthesis & Medicinal Chemistry |

| Pyrazole | Five-membered aromatic ring with two adjacent nitrogen atoms. | Prevalent in pharmaceuticals and agrochemicals; acts as a versatile scaffold for drug design due to its diverse biological activities. nih.govnih.gov |

| Benzonitrile | Benzene ring with a cyano (-C≡N) substituent. ontosight.ai | Important intermediate in synthesis; the nitrile group modulates electronic properties, acts as a hydrogen bond acceptor, and is found in numerous approved drugs. nih.govatamankimya.com |

Strategic Importance of Fluorine Substitution in Aromatic Systems

The introduction of fluorine atoms into organic molecules, particularly aromatic systems, is a widely used strategy in modern medicinal chemistry to enhance a compound's pharmacological profile. ontosight.ai Fluorine, being the most electronegative element, imparts profound changes to the physical, chemical, and biological properties of the parent molecule. ontosight.ai

One of the primary benefits of fluorination is the enhancement of metabolic stability . The carbon-fluorine (C-F) bond is exceptionally strong, making it resistant to cleavage by metabolic enzymes, such as cytochrome P450. nih.gov Placing a fluorine atom at a metabolically vulnerable position on a drug candidate can block oxidation, thereby increasing the drug's half-life and bioavailability. nih.gov

Fluorine substitution also significantly impacts a molecule's lipophilicity , which affects its ability to cross cell membranes. nih.gov The strategic placement of fluorine can fine-tune this property, improving absorption and distribution within the body. nih.gov Furthermore, the strong electron-withdrawing nature of fluorine alters the acidity or basicity of nearby functional groups, which can lead to stronger and more selective binding to target proteins. researchgate.net This modification of electronic properties can enhance the potency and efficacy of a drug. ontosight.ai

Table 2: Effects of Fluorine Substitution in Aromatic Compounds

| Property Affected | Description of Effect |

| Metabolic Stability | The high strength of the C-F bond prevents metabolic oxidation, prolonging the molecule's presence in the body. nih.gov |

| Lipophilicity | Fluorine substitution increases lipophilicity, which can improve membrane permeability and cellular uptake. nih.gov |

| Binding Affinity | As a highly electronegative atom, fluorine can alter the electronic distribution in the aromatic ring, potentially leading to stronger interactions with biological targets. researchgate.net |

| Bioavailability | By improving metabolic stability and membrane permeability, fluorination often leads to enhanced overall bioavailability. ontosight.ai |

Overview of Research Directions for this compound Analogues

Given the individual significance of its constituent parts, analogues of this compound are logical targets for synthesis and investigation in several research areas, primarily in drug discovery and materials science. Researchers are actively exploring derivatives of this core structure to develop novel compounds with specific functionalities.

In medicinal chemistry , research is focused on synthesizing libraries of analogues where the pyrazole or benzonitrile rings are further substituted. The goal is to create potent and selective inhibitors for various enzyme and receptor targets implicated in diseases. For instance, the core structure is suitable for developing kinase inhibitors, a major class of anticancer drugs, where the pyrazole and benzonitrile moieties can interact with specific amino acid residues in the enzyme's active site. The fluorine atom would serve to enhance drug-like properties such as metabolic stability and cell permeability. Research into related fluorinated pyrazole compounds has shown potential in developing anti-inflammatory and antimicrobial agents.

In materials science , the unique electronic properties conferred by the fluoro and cyano groups make this scaffold interesting for the development of novel organic materials. Analogues could be investigated for applications in organic light-emitting diodes (OLEDs) or as components of liquid crystals. The high thermal stability and chemical resistance often associated with fluorinated aromatics are desirable properties for advanced materials. atamankimya.com The dipolar nature of the molecule, arising from the electron-withdrawing fluorine and nitrile groups, could be exploited in the design of materials with specific electronic or optical properties.

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-6-pyrazol-1-ylbenzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6FN3/c11-9-3-1-4-10(8(9)7-12)14-6-2-5-13-14/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNFPQQIDCFANMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C#N)N2C=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6FN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Mechanisms and Chemical Transformations of 2 Fluoro 6 1h Pyrazol 1 Yl Benzonitrile

Mechanistic Investigations of Core Formation Reactions

The construction of the 2-fluoro-6-(1H-pyrazol-1-yl)benzonitrile core primarily relies on the formation of the C-N bond between the benzonitrile (B105546) and pyrazole (B372694) rings. Several synthetic strategies can be employed, each with a distinct underlying mechanism.

Nucleophilic aromatic substitution (SNAr) is a classical and direct method for the synthesis of aryl-azole compounds. nih.gov The reaction to form this compound typically involves the reaction of 2,6-difluorobenzonitrile (B137791) with pyrazole in the presence of a base.

The mechanism proceeds via a two-step addition-elimination sequence. masterorganicchemistry.com

Nucleophilic Attack: The pyrazole anion, generated in situ by a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), acts as the nucleophile. It attacks one of the fluorine-bearing carbons of the 2,6-difluorobenzonitrile ring. This carbon is highly electrophilic due to the strong electron-withdrawing effects of the adjacent fluorine atom and the nitrile group positioned ortho and para to it. masterorganicchemistry.comyoutube.com

Formation of the Meisenheimer Complex: The attack of the nucleophile leads to the formation of a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex. masterorganicchemistry.comyoutube.com The negative charge is delocalized across the aromatic ring and is particularly stabilized by the nitrile group.

Elimination of the Leaving Group: Aromaticity is restored by the elimination of a fluoride (B91410) ion, which is a good leaving group in SNAr reactions. This step is typically fast and results in the final product.

The rate of this reaction is significantly enhanced by the presence of the electron-withdrawing nitrile group, which stabilizes the anionic intermediate. masterorganicchemistry.com Fluorine is an excellent leaving group for SNAr reactions, often showing greater reactivity than other halogens in this context because its high electronegativity strongly polarizes the C-F bond, making the carbon more susceptible to nucleophilic attack. youtube.com Kinetic studies on similar SNAr reactions have shown that the process can be subject to general base catalysis and may exist on a mechanistic continuum between a stepwise and a concerted pathway, depending on the specific reactants and conditions. nih.gov

Table 1: Key Factors in the Nucleophilic Aromatic Substitution (SNAr) Pathway

| Factor | Role in the Reaction Mechanism |

| Substrate | 2,6-Difluorobenzonitrile |

| Nucleophile | Pyrazole (deprotonated by a base) |

| Electron-Withdrawing Group (EWG) | The nitrile (-CN) group activates the ring towards nucleophilic attack by stabilizing the negative charge in the Meisenheimer intermediate. masterorganicchemistry.com |

| Leaving Group | Fluoride ion (-F). Its high electronegativity makes the attached carbon highly electrophilic. youtube.com |

| Intermediate | Resonance-stabilized anionic σ-complex (Meisenheimer complex). masterorganicchemistry.com |

| Solvent | Polar aprotic solvents (e.g., DMF, DMSO) are typically used to solvate the cation and facilitate the reaction. nih.gov |

Transition metal catalysis, particularly using copper or palladium, offers an alternative route for N-arylation of pyrazoles. These methods can often proceed under milder conditions than traditional SNAr. A plausible catalytic cycle for a copper-catalyzed reaction, a variation of the Ullmann condensation, is as follows:

Oxidative Addition: The catalyst, typically a Cu(I) species, undergoes oxidative addition to the aryl halide (2,6-difluorobenzonitrile), forming a Cu(III) intermediate.

Ligand Exchange: The deprotonated pyrazole coordinates to the copper center, displacing a ligand.

Reductive Elimination: The C-N bond is formed through reductive elimination from the Cu(III) complex, yielding the desired product, this compound, and regenerating the active Cu(I) catalyst, which re-enters the catalytic cycle.

Palladium-catalyzed Buchwald-Hartwig amination is another powerful tool. The cycle generally involves:

Oxidative Addition: A Pd(0) catalyst adds to the C-F bond of 2,6-difluorobenzonitrile to form a Pd(II) complex.

Ligand Exchange/Base-Promoted Deprotonation: The pyrazole coordinates to the palladium, and a base facilitates its deprotonation to form a palladium-amido complex.

Reductive Elimination: The final product is released, and the Pd(0) catalyst is regenerated.

These catalytic methods are highly valuable as they can exhibit broad substrate scope and functional group tolerance. nih.gov

While the direct coupling of pyrazole to the benzonitrile ring is common, the pyrazole ring itself can be constructed via [3+2] cycloaddition reactions. chim.it This is a powerful method for forming five-membered heterocycles. researchgate.netorganic-chemistry.org In a hypothetical pathway relevant to this structure, one could envision a precursor to the fluorobenzonitrile moiety acting as a dipolarophile.

A general mechanism involves the reaction of a 1,3-dipole with a dipolarophile. acs.org For pyrazole synthesis, a common 1,3-dipole is a nitrile imine, which can be generated in situ from a hydrazonoyl halide. organic-chemistry.orgnih.gov

Formation of the 1,3-Dipole: A hydrazonoyl halide is treated with a base to generate a transient, reactive nitrile imine species.

Cycloaddition: The nitrile imine undergoes a concerted or stepwise [3+2] cycloaddition with a suitable dipolarophile, such as an alkyne or an alkene. If an alkyne is used, a pyrazole is formed directly. If an alkene is used, the resulting pyrazoline intermediate must be oxidized to form the aromatic pyrazole ring. researchgate.netnih.gov

This strategy is highly modular, allowing for the synthesis of a wide variety of substituted pyrazoles by changing the components of the 1,3-dipole and the dipolarophile. rsc.org

Reactivity Studies of the Nitrile Functional Group

The nitrile group (-C≡N) in this compound is a versatile functional group that can undergo a variety of chemical transformations. The carbon atom of the nitrile is electrophilic due to the polarity of the carbon-nitrogen triple bond. openstax.orglibretexts.org

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to first yield a primary amide and subsequently a carboxylic acid. openstax.orglibretexts.org This provides a synthetic route to 2-fluoro-6-(1H-pyrazol-1-yl)benzoic acid.

Reduction: Reduction of the nitrile group, typically with a strong reducing agent like lithium aluminum hydride (LiAlH₄), yields a primary amine. libretexts.orglibretexts.org This would produce [2-fluoro-6-(1H-pyrazol-1-yl)phenyl]methanamine.

Reaction with Organometallic Reagents: Grignard reagents or organolithium reagents can add to the electrophilic carbon of the nitrile. The resulting imine anion intermediate can be hydrolyzed upon aqueous workup to afford a ketone. openstax.orglibretexts.org For example, reaction with methylmagnesium bromide followed by hydrolysis would yield 1-[2-fluoro-6-(1H-pyrazol-1-yl)phenyl]ethan-1-one.

Table 2: Potential Transformations of the Nitrile Group

| Reaction | Reagents | Intermediate | Product |

| Acidic/Basic Hydrolysis | H₃O⁺ or OH⁻, H₂O, Δ | Amide | Carboxylic Acid |

| Reduction | 1. LiAlH₄, 2. H₂O | Imine anion | Primary Amine |

| Grignard Reaction | 1. R-MgBr, 2. H₃O⁺ | Imine anion | Ketone |

Chemical Transformations Involving the Fluorine Substituent

The fluorine atom on the benzonitrile ring is primarily activated as a leaving group for nucleophilic aromatic substitution (SNAr) reactions. Its position ortho to both the electron-withdrawing nitrile group and the pyrazole ring makes it susceptible to displacement by various nucleophiles. This allows for the introduction of a wide range of functional groups at the C2 position, providing a key pathway for molecular diversification.

Potential nucleophiles include:

Alkoxides (RO⁻): To form ether derivatives.

Amines (R₂NH): To introduce substituted amino groups.

Thiols (RS⁻): To synthesize thioethers.

The reactivity of the fluorine atom in SNAr reactions is a cornerstone of the utility of this compound as a synthetic intermediate.

Derivatization and Functionalization Strategies of the Pyrazole Moiety

The pyrazole ring itself is an aromatic heterocycle and can undergo functionalization. Pyrazoles are π-excessive aromatic compounds, making them reactive towards electrophiles. chim.it

Electrophilic Aromatic Substitution: Electrophilic substitution on the pyrazole ring typically occurs at the C4 position, which is the most electron-rich and sterically accessible position. rrbdavc.orgnih.gov Common electrophilic substitution reactions include:

Nitration: Using nitric acid/sulfuric acid.

Halogenation: Using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Formylation: Through the Vilsmeier-Haack reaction. nih.gov

These derivatizations allow for the synthesis of a library of analogues with modified properties, which is particularly important in medicinal chemistry and materials science. nih.gov

Advanced Computational and Theoretical Investigations of 2 Fluoro 6 1h Pyrazol 1 Yl Benzonitrile

Density Functional Theory (DFT) Studies of Molecular Structure and Electronic Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a framework to investigate the electronic structure and properties of molecules. Such studies for 2-fluoro-6-(1H-pyrazol-1-yl)benzonitrile would be invaluable for understanding its behavior at a molecular level.

Geometry Optimization and Conformational Analysis

A critical first step in any computational study is geometry optimization, which seeks to find the most stable three-dimensional arrangement of atoms in a molecule—its lowest energy conformation. For this compound, this would involve determining the bond lengths, bond angles, and dihedral angles that define its structure. Conformational analysis would further explore the energy landscape of the molecule, identifying different spatial arrangements (conformers) and the energy barriers between them. This is particularly relevant for understanding the rotational freedom around the bond connecting the pyrazole (B372694) and benzonitrile (B105546) rings.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energies

Frontier Molecular Orbital (FMO) theory is fundamental to predicting a molecule's reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A large gap suggests high stability, whereas a small gap indicates a more reactive species.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. It is plotted on the molecule's electron density surface, using a color scale to denote regions of varying electrostatic potential. Red areas typically indicate electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue areas represent electron-poor regions (positive potential), prone to nucleophilic attack. An MEP map for this compound would be instrumental in predicting its intermolecular interactions and reactive sites.

Natural Bonding Orbital (NBO) Analysis

Natural Bonding Orbital (NBO) analysis offers a detailed picture of the bonding within a molecule. It translates the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core electrons. NBO analysis can quantify the stabilization energy associated with electron delocalization (hyperconjugation) from occupied (donor) orbitals to unoccupied (acceptor) orbitals, providing deep insights into the nature of intramolecular interactions and the stability of the molecular structure.

Prediction of Spectroscopic Properties (e.g., NMR, IR, UV-Vis)

Computational methods, particularly DFT, are widely used to predict the spectroscopic signatures of molecules. By calculating properties like nuclear shielding (for NMR), vibrational frequencies (for IR), and electronic transition energies (for UV-Vis), theoretical spectra can be generated. These predicted spectra are invaluable for interpreting experimental data, aiding in the structural confirmation of newly synthesized compounds, and assigning specific spectral features to corresponding molecular motions or electronic transitions.

Computational Exploration of Reaction Pathways and Reactivity Profiles

Beyond static molecular properties, computational chemistry can be used to explore the dynamics of chemical reactions. By mapping the potential energy surface, researchers can identify transition states—the high-energy intermediates that connect reactants to products. This allows for the calculation of activation energies, which are key to understanding reaction rates and mechanisms. For this compound, such studies could predict its reactivity with various reagents and elucidate the pathways of its potential chemical transformations.

As specific data for this compound is unavailable, the detailed research findings and data tables requested for each subsection cannot be provided.

Studies on Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are at the forefront of modern photonics and optoelectronics, with applications in optical switching, data processing, and frequency conversion. Organic molecules, particularly those with donor-π-acceptor architectures, are of significant interest due to their large NLO responses. Computational methods, especially DFT, have become indispensable tools for predicting the NLO properties of new molecules before their synthesis.

Although specific NLO data for this compound is not available, studies on various pyrazole derivatives provide a strong basis for predicting its potential NLO activity. For instance, computational analyses of (4-fluorophenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives have revealed significant hyperpolarizability values, suggesting their suitability as NLO candidates. researchgate.net The presence of electron-withdrawing (fluorine, nitrile) and electron-donating (pyrazole) groups within this compound suggests a push-pull system that is conducive to NLO activity.

Key parameters used to characterize NLO properties include the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). Theoretical calculations on similar phenylpyrazole structures indicate that substitutions on the phenyl ring significantly influence these parameters. For example, the introduction of nitro groups, which are strong electron acceptors, has been shown to enhance the hyperpolarizability of pyrazole-based compounds. researchgate.net

The table below presents a compilation of theoretically calculated NLO properties for representative pyrazole derivatives from the literature, which can serve as a proxy for estimating the potential NLO response of this compound. These calculations are typically performed using DFT methods with various functionals and basis sets, such as B3LYP/6-311++G(d,p). researchgate.net

| Compound Analogue | Method/Basis Set | Dipole Moment (μ) [Debye] | Mean Polarizability (α₀) [esu] | First Hyperpolarizability (β₀) [esu] |

|---|---|---|---|---|

| (4-fluorophenyl)[5-phenyl-3-(4-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone | B3LYP/6-31G(d,p) | ~8-9 | Data not specified | 5.21 x 10⁻³⁰ |

| (4-fluorophenyl)[3,5-bis(4-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone | B3LYP/6-31G(d,p) | Data not specified | Data not specified | 7.26 x 10⁻³⁰ |

| 1-Aryl-3-(4-methoxyphenyl)-5-(benzo[d] researchgate.netresearchgate.netdioxol-5-yl)-2H-pyrazoline | Theoretical Calculation | Data not specified | Data not specified | Predicted to be greater than urea |

Note: The values in the table are for structurally similar compounds and are intended to provide a qualitative understanding of the potential NLO properties of this compound.

The magnitude of the molecular hyperpolarizability in these related compounds suggests that pyrazole derivatives can exhibit significant NLO properties, often greater than that of the standard reference material, urea. researchgate.netresearchgate.net This indicates that this compound is a promising candidate for further NLO material research.

Investigation of Electronic Interactions and Charge Transfer Phenomena

The electronic behavior of molecules, including intramolecular charge transfer (ICT), is fundamental to their chemical reactivity, photophysical properties, and NLO response. Computational studies on pyrazine (B50134) Schiff base derivatives and other related structures have utilized DFT and Time-Dependent DFT (TD-DFT) to explore these phenomena. rsc.org

In this compound, the pyrazole ring can act as an electron-donating group, while the benzonitrile moiety, particularly with the electronegative fluorine atom, acts as an electron-accepting group. This arrangement facilitates intramolecular charge transfer from the pyrazole ring to the substituted benzene (B151609) ring upon electronic excitation.

Natural Bond Orbital (NBO) analysis is a powerful computational tool used to study hyperconjugative interactions, molecular stability, and intramolecular charge transfer. rsc.org For analogous systems, NBO analysis has confirmed the charge transfer nature within the molecules, identifying the specific donor and acceptor orbitals involved. rsc.org The small energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is often indicative of facile charge transfer. rsc.org

The electronic transitions and charge transfer characteristics can be further elucidated by examining the frontier molecular orbitals. In donor-π-acceptor systems, the HOMO is typically localized on the electron-donating fragment, while the LUMO is localized on the electron-accepting fragment. The overlap between these orbitals dictates the efficiency of the charge transfer process.

The table below summarizes key electronic properties derived from computational studies on analogous pyrazole-containing aromatic compounds, providing insight into the potential electronic behavior of this compound.

| Compound Analogue/System | Computational Method | Key Finding | Reference |

|---|---|---|---|

| Pyrazine Schiff base derivatives with aromatic nitro compounds | B3LYP/6-31G(d,p) | Small HOMO-LUMO energy gap indicating charge transfer. NBO analysis confirmed hyperconjugative interactions and ICT. | rsc.org |

| (4-fluorophenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl] methanone (B1245722) derivatives | B3LYP/6-31G(d,p) | Molecular electrostatic potential (MEP) analysis indicated electrophilic centers on amide and nitro groups. | researchgate.net |

| Linagliptin with DDQ and CHA acceptors | DFT/B3LYP/6-311G(d,p) | Investigation of charge transfer and ion-pair interactions, with MESP maps identifying positive and negative regions for interaction. | nih.gov |

Molecular Electrostatic Potential (MEP) maps are also employed to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. In related molecules, MEP analysis has effectively identified the electron-rich and electron-deficient regions, corroborating the charge transfer pathways. researchgate.netnih.gov For this compound, the nitrogen atoms of the pyrazole ring and the cyano group would represent key sites of electronic interaction.

Structural Chemistry and Molecular Architecture of 2 Fluoro 6 1h Pyrazol 1 Yl Benzonitrile

X-ray Crystallographic Analysis of Analogues and Derivatives

X-ray crystallography of compounds analogous to 2-fluoro-6-(1H-pyrazol-1-yl)benzonitrile, such as N-arylpyrazoles and substituted benzonitriles, reveals key structural motifs. For instance, the analysis of phenylpyrazole-based insecticides, which feature a substituted phenyl ring attached to a pyrazole (B372694) ring, provides a relevant model for the core structure. iucr.orgiucr.org Similarly, crystallographic data for 2-fluorobenzonitrile (B118710) and 2-amino-4-chlorobenzonitrile (B1265954) offer valuable information regarding the geometry and packing of the benzonitrile (B105546) moiety. nih.govanalis.com.my

For example, in the crystal structure of 1-(2,4-dinitrophenyl)-3,5-diphenyl-1H-pyrazole, molecules form helical stacks parallel to the a-axis, facilitated by weak C—H⋯O interactions. nih.gov Fluorinated aromatic compounds often exhibit distinct packing motifs due to fluorine's unique properties. Fluorine substitution can lead to denser crystal packing and can influence intermolecular interactions, including C-F···F-C and C-F···H-C contacts. rsc.orgnih.gov The introduction of fluorine can alter electrostatic potentials, sometimes changing the packing from a π-stacking motif to a herringbone arrangement. researchgate.net

Intermolecular interactions are crucial for the stabilization of the crystal lattice. In analogues of this compound, various types of weak hydrogen bonds and π-π stacking are observed.

Hydrogen Bonding: While the target molecule lacks strong hydrogen bond donors, weak C-H···N and C-H···F hydrogen bonds are anticipated to play a significant role in its crystal packing. The nitrogen atoms of the pyrazole ring and the cyano group can act as hydrogen bond acceptors. nih.gov In the crystal structure of 2-amino-4-chlorobenzonitrile, N–H···N interactions are the most dominant contributors to the total Hirshfeld surfaces, indicating their importance in the packing. analis.com.my Similarly, in other N-arylpyrazole derivatives, N-H···O and C-H···O interactions are common, linking molecules into chains or more complex networks. iucr.orgcardiff.ac.uk

π-π Stacking: Aromatic π-π stacking interactions are prevalent in the crystal structures of phenyl- and pyrazole-containing compounds. nih.govmdpi.com These interactions involve the face-to-face or offset arrangement of the aromatic rings. In one N-aryl pyrazole derivative, two phenyl groups from neighboring molecules are involved in a π-π contact with a centroid-centroid distance of 3.65 Å. cardiff.ac.uk Fluorination can modulate these interactions; the electrostatic nature of fluorinated aromatic rings can either enhance or discourage π-stacking, depending on the specific arrangement. researchgate.netnih.gov For instance, interactions between fluorinated and non-fluorinated rings can be stabilizing and facilitate a face-to-face molecular arrangement. researchgate.net

Intramolecular Structural Parameters and Conformational Flexibility

The internal geometry and conformational freedom of this compound are determined by bond lengths, bond angles, and the rotational barrier around the C-N bond connecting the benzonitrile and pyrazole rings.

The dihedral angle between the phenyl and pyrazole rings is a critical conformational parameter in N-phenylpyrazole derivatives. This angle is influenced by the nature and position of substituents on both rings. In many reported crystal structures, the two rings are significantly twisted relative to each other.

For example, in 1-(2,4-dinitrophenyl)-3,5-diphenyl-1H-pyrazole, the dihedral angle between the pyrazole and the N-bound dinitrophenyl ring is 46.95 (5)°. nih.gov In another case, involving a 2,6-disubstituted phenyl ring attached to the pyrazole nitrogen, the rings are nearly perpendicular, with a dihedral angle of 89.80 (5)°. iucr.org The steric bulk of the ortho-fluoro substituent and the lone pair on the pyrazole nitrogen in this compound likely enforces a non-planar conformation with a significant dihedral angle.

| Compound | Dihedral Angle (°) | Reference |

|---|---|---|

| N-{3-cyano-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-(ethylsulfanyl)-1H-pyrazol-5-yl} | 89.80 (5) | iucr.org |

| 1-(2,4-dinitrophenyl)-3,5-diphenyl-1H-pyrazole | 46.95 (5) | nih.gov |

| 4-benzyl-1H-pyrazole | 86.00 (7) | nih.gov |

| 3,5-diamino-4-benzyl-1H-pyrazole | 65.27 (4) | nih.gov |

An electronegative substituent like fluorine can cause cooperative structural changes, including an increase in the endocyclic angle at the substituted carbon and a shortening of the adjacent bonds within the ring. researchgate.net The nitrile group also acts as an electron-withdrawing group, affecting the aromatic ring's reactivity and geometry. numberanalytics.com On the pyrazole ring, the point of attachment to the phenyl group and the nature of other substituents can influence its electronic properties and interactions. nih.gov The presence of bulky ortho-substituents, such as the fluorine in the target molecule, sterically forces the pyrazole ring out of the plane of the benzonitrile ring, as reflected in the large dihedral angles observed in analogues. iucr.orgacs.org

Topochemical Considerations for Solid-State Reactivity

Topochemical reactions are solid-state reactions where the reactivity and the nature of the product are controlled by the crystal packing of the reactant molecules. For a reaction to occur, the reacting centers of adjacent molecules must be properly oriented and within a certain proximity. While specific solid-state reactivity data for this compound is not available, considerations can be made based on its constituent functional groups and the packing of its analogues.

The nitrile group in benzonitrile derivatives can potentially participate in solid-state reactions, such as cycloadditions or photochemically induced transformations, if the crystal packing allows for appropriate alignment. nih.govnih.gov For example, [2+2] photodimerization reactions are known in other solid-state systems, but they require the reactive double or triple bonds of adjacent molecules to be parallel and separated by less than approximately 4.2 Å. Given the twisted conformations and varied packing motifs (helical stacks, herringbone) observed in analogues, it is unlikely that the nitrile groups in crystalline this compound would be perfectly aligned for such reactions. nih.govresearchgate.net The solid-state behavior of aromatic C-nitroso compounds, which can dimerize in the solid state, illustrates how molecular alignment is crucial for reactivity. researchgate.net The specific intermolecular interactions, such as hydrogen bonds and π-stacking, would ultimately dictate the feasibility of any topochemical transformation by controlling the precise arrangement of molecules in the crystal lattice.

Applications in Materials Science and Catalysis Research

Role as Versatile Chemical Building Blocks for Organic Synthesis

In the field of organic synthesis, molecules that offer multiple, selectively reactive sites are highly prized as "building blocks" for constructing more complex molecular architectures. 2-fluoro-6-(1H-pyrazol-1-yl)benzonitrile fits this description, possessing several functional groups—a pyrazole (B372694) ring, a nitrile group, and a fluorine atom—that can participate in various chemical transformations.

The pyrazole moiety is a well-established component in the synthesis of larger heterocyclic systems, including pyrazole-pyrrole hybrid macrocycles. rsc.orgresearchgate.net The nitrogen atoms in the pyrazole ring can act as nucleophiles or be functionalized to extend the molecular framework. Similarly, the nitrile (-CN) group is a versatile functional group that can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in cycloaddition reactions to form other heterocyclic rings, such as tetrazoles. beilstein-archives.org The fluorine atom and the aromatic ring can be targeted in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to append additional molecular fragments. The strategic combination of these reactive sites makes this compound a valuable precursor for creating novel, larger molecules with tailored properties for applications in medicinal chemistry and materials science. researchgate.net

Exploration in Organic Semiconductor Development

Organic semiconductors are the active components in a range of electronic devices, including organic light-emitting diodes (OLEDs) and organic solar cells. The performance of these materials is heavily dependent on their molecular structure, which dictates their electronic properties. sigmaaldrich.com A common design strategy for organic semiconductors involves combining electron-donating and electron-accepting units within the same molecule to tune the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

The this compound structure contains both a potential electron-donating group (the pyrazole ring) and a strong electron-accepting group (the fluorinated benzonitrile). This donor-acceptor (D-A) architecture is a foundational concept in the design of materials for organic electronics. mdpi.comresearchgate.net While specific studies on this exact molecule in semiconductor devices are not widely reported, its structural motifs are analogous to those found in high-performance organic electronic materials. The inherent electronic properties suggest its potential as a component or building block for new organic semiconductors, where fine-tuning of the D-A character can lead to optimized charge transport and optoelectronic behavior.

Utility in Coordination Chemistry as Ligands

The nitrogen atoms of the pyrazole ring in this compound make it an excellent candidate for use as a ligand in coordination chemistry. Pyrazole and its derivatives are known to form stable complexes with a wide variety of transition metals. researchgate.netresearchgate.net These ligands can coordinate to metal ions in different ways, leading to diverse geometries and structures, from simple mononuclear complexes to complex, multi-metallic coordination polymers. unicam.itnih.gov

The coordination chemistry of pyrazole-derived ligands is a rich field, driven by their relevance to biological systems (e.g., mimicking active sites of metalloproteins) and their applications in catalysis and materials science. saudijournals.com The presence of the additional benzonitrile (B105546) functionality in this compound could allow for secondary interactions or further functionalization of the resulting metal complexes.

The synthesis of metal complexes using pyrazole-based ligands typically involves the reaction of the ligand with a suitable metal salt in a solvent. For instance, a common method is to reflux an alcoholic solution of the ligand with a metal salt, such as a chloride or acetate (B1210297) salt of copper(II), cobalt(II), or nickel(II). iosrjournals.org The resulting complexes precipitate from the solution upon cooling and can be collected by filtration. iosrjournals.org

The characterization of these newly formed complexes is crucial to determine their structure and properties. A suite of analytical techniques is employed for this purpose:

Spectroscopic Methods: Infrared (IR) spectroscopy is used to confirm the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of the pyrazole and nitrile groups. UV-Visible spectroscopy provides information about the electronic transitions within the complex and helps to infer its geometry. semanticscholar.org

X-ray Diffraction: Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a complex, revealing bond lengths, bond angles, and the coordination geometry around the metal center. mdpi.com

Elemental Analysis and Mass Spectrometry: These techniques confirm the stoichiometry of the complex, i.e., the ratio of metal ions to ligands. nih.gov

Thermal Analysis: Thermogravimetric analysis (TGA) can be used to study the thermal stability of the complexes and to determine the presence of coordinated solvent molecules. nih.gov

The table below summarizes typical characterization data for metal complexes with pyrazole-type ligands, based on findings for analogous systems.

| Complex Type | Metal Ion | Coordination Geometry | Key IR Bands (cm⁻¹) Shift | UV-Vis λₘₐₓ (nm) | Reference |

| Pyrazole-Schiff Base | Cu(II), Co(II), Ni(II) | Octahedral | ν(C=N), ν(N-N) | d-d transitions | iosrjournals.org |

| Pyrazole-Carboxylate | Ag(I) | Linear / Square-planar | ν(N-H), ν(C=O) | Ligand-based transitions | mdpi.com |

| Acylpyrazolone | Various | Octahedral, etc. | ν(C=O) | Charge transfer bands | nih.gov |

| Cyano-Pyrazole | Co(II), Mn(II) | Octahedral | ν(C≡N) | Ligand field transitions | researchgate.net |

Metal complexes are at the heart of modern catalysis, enabling a vast range of organic transformations. The properties of the ligand play a critical role in determining the catalytic activity and selectivity of the metal center. The flexibility in the binding modes of pyrazole-based ligands can create open coordination sites on the metal ion, which is often a prerequisite for catalytic activity. saudijournals.com

While specific catalytic applications for complexes of this compound have yet to be extensively reported, related complexes have shown promise. For example, theoretical studies have investigated the mechanism of reactions catalyzed by molybdenum complexes with pyrazolone-based ligands. unicam.it Metal complexes derived from Schiff bases containing pyrazole moieties have also been explored for their catalytic potential. The electronic properties imparted by the fluoro and nitrile groups on the benzonitrile ring could modulate the reactivity of a coordinated metal center, making complexes of this ligand interesting targets for screening in various catalytic reactions, such as oxidations, reductions, and cross-coupling reactions.

Potential in Optoelectronic and Functional Materials (e.g., TADF, NLO)

The unique electronic structure of this compound makes it a promising candidate for the development of advanced functional materials with interesting optical and electronic properties.

Donor-acceptor molecules are central to the design of materials for non-linear optics (NLO) and thermally activated delayed fluorescence (TADF).

Non-Linear Optical (NLO) Materials: NLO materials interact with light in a nonlinear fashion and are crucial for applications in photonics and optoelectronics, such as optical switching. nih.gov The efficiency of NLO materials is related to their molecular hyperpolarizability. Studies on pyrazoline derivatives have shown that the presence of electron-withdrawing groups, such as a cyano (-CN) group, can significantly enhance the third-order NLO response. utp.edu.coresearchgate.netresearchgate.net Theoretical and experimental investigations on other pyrazole derivatives have also confirmed their potential as NLO materials. nih.gov The D-A structure of this compound suggests it could exhibit significant NLO properties.

Thermally Activated Delayed Fluorescence (TADF) Materials: TADF is a mechanism that allows OLEDs to achieve up to 100% internal quantum efficiency by harvesting both singlet and triplet excitons for light emission. This process relies on molecules with a very small energy gap between their lowest singlet and triplet excited states (ΔEₛₜ). This is typically achieved in D-A molecules where the HOMO is localized on the donor and the LUMO on the acceptor. The combination of a carbazole (B46965) donor and a benzonitrile acceptor has proven to be an exceptionally successful framework for creating highly efficient blue TADF emitters. bohrium.comrsc.org Given that pyrazole is also an electron donor, the pyrazole-benzonitrile structure of the title compound is a prime candidate for investigation as a TADF emitter. rsc.orgresearchgate.netresearchgate.netrsc.org

Application as Scaffolds in Research Towards Advanced Materials

A molecular scaffold is a core structure upon which more complex functional molecules can be built. The rigid and well-defined geometry of this compound, combined with its multiple functionalization points, makes it an excellent scaffold for designing advanced materials.

By using the reactive sites on the molecule, researchers can systematically build larger, more elaborate structures. For example, the pyrazole and benzonitrile units can be incorporated into polymers or macrocycles, creating materials with defined pores or cavities for molecular recognition and sensing applications. rsc.org The ability to attach different functional groups via the aromatic ring or nitrile group allows for the fine-tuning of the material's bulk properties, such as solubility, thermal stability, and solid-state packing. This modular approach is fundamental to the bottom-up construction of functional materials with properties tailored for specific applications, from porous frameworks to complex electronic materials.

Future Research Directions and Outlook

Development of Greener and More Efficient Synthetic Pathways

Future research will likely focus on the development of more sustainable and efficient methods for the synthesis of 2-fluoro-6-(1H-pyrazol-1-yl)benzonitrile. While current methods are effective, they may rely on harsh reagents, elevated temperatures, or multi-step procedures that generate significant waste. The principles of green chemistry will guide the exploration of alternative synthetic strategies.

Key areas of investigation will include:

Catalytic C-N Bond Formation: Investigating novel transition-metal or organocatalytic systems for the crucial pyrazole (B372694) ring installation could lead to milder reaction conditions and improved atom economy.

One-Pot Syntheses: Designing multi-component reactions where starting materials are converted to the final product in a single reaction vessel would significantly enhance efficiency by reducing purification steps and solvent usage.

Use of Greener Solvents: Exploring the use of bio-based solvents, ionic liquids, or even solvent-free conditions will be crucial in minimizing the environmental impact of the synthesis.

Flow Chemistry: The adoption of continuous flow technologies could offer better control over reaction parameters, leading to higher yields, improved safety, and easier scalability.

These advancements will not only make the synthesis of this compound more environmentally friendly but also more cost-effective for potential large-scale applications.

Advanced Spectroscopic Characterization Techniques

A deeper understanding of the structural and electronic properties of this compound will be facilitated by the application of advanced spectroscopic techniques. While standard techniques like NMR and IR spectroscopy provide fundamental structural information, more sophisticated methods can offer finer details.

Future research could employ:

Solid-State NMR (ssNMR): To probe the structure and dynamics of the compound in its crystalline form, providing insights into intermolecular interactions and packing arrangements.

Advanced Mass Spectrometry Techniques: Methods such as ion mobility-mass spectrometry could be used to study the gas-phase conformation of the molecule and its fragments.

X-ray Crystallography: Obtaining a single-crystal X-ray structure would provide definitive information about bond lengths, bond angles, and the three-dimensional arrangement of the molecule in the solid state.

Time-Resolved Spectroscopy: To investigate the excited-state dynamics of the molecule, which could be relevant for applications in materials science and photochemistry.

These advanced characterization methods will provide a more complete picture of the molecule's properties, which is essential for rational drug design and the development of new materials.

Synergistic Integration of Experimental and Computational Methodologies

The synergy between experimental and computational chemistry offers a powerful approach to accelerate the discovery and optimization of molecules like this compound. Computational modeling can predict molecular properties and reaction outcomes, guiding experimental efforts and reducing the need for trial-and-error synthesis.

Future research directions include:

Density Functional Theory (DFT) Calculations: To accurately predict spectroscopic data (NMR, IR), molecular orbital energies, and reactivity parameters. This can aid in the interpretation of experimental spectra and provide insights into the molecule's electronic structure.

Molecular Dynamics (MD) Simulations: To study the conformational flexibility of the molecule and its interactions with biological targets or in different solvent environments.

Virtual Screening: Employing computational docking studies to screen libraries of derivatives of this compound against various biological targets, thereby identifying promising candidates for further experimental investigation.

Reaction Mechanism Elucidation: Using computational methods to model potential reaction pathways for the synthesis of the compound, helping to optimize reaction conditions and improve yields.

By combining the predictive power of computational chemistry with the empirical validation of experimental work, researchers can achieve a more efficient and insightful exploration of this chemical space.

Exploration of Novel Interdisciplinary Applications in Chemical Science

The unique combination of a fluorinated benzonitrile (B105546) and a pyrazole moiety in this compound suggests a wide range of potential applications across various disciplines of chemical science. Future research should focus on exploring these novel avenues.

Potential areas for interdisciplinary application include:

Medicinal Chemistry: As a building block for the synthesis of more complex molecules with potential therapeutic activities. The pyrazole ring is a well-known pharmacophore, and the fluorinated benzonitrile group can modulate physicochemical properties such as lipophilicity and metabolic stability.

Agrochemicals: The structural motifs present in the molecule are also found in some pesticides and herbicides. Screening for such activities could lead to the development of new crop protection agents.

Materials Science: The aromatic and polar nature of the molecule could make it a candidate for incorporation into organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Chemical Biology: The development of fluorescent probes or chemical tools based on this scaffold for studying biological processes. The nitrile group can also be a useful handle for bioconjugation.

Q & A

Q. What are the standard synthetic routes for 2-fluoro-6-(1H-pyrazol-1-yl)benzonitrile?

Answer: A common method involves coupling pyrazole derivatives with fluorinated benzonitrile precursors. For example, Suzuki-Miyaura cross-coupling can attach the pyrazole moiety to a fluorinated benzene ring using palladium catalysts . Another approach utilizes Vilsmeier-Haack formylation (DMF/POCl₃) to introduce functional groups on intermediates, followed by cyclization . Key steps include:

Q. Which spectroscopic techniques are essential for characterizing this compound?

Answer:

- ¹H NMR : Key peaks include aromatic protons (δ 7.6–7.8 ppm) and pyrazole protons (δ 6.3–6.5 ppm). For example, the acrylate derivative shows a trans-olefinic proton at δ 6.34 (d, J = 16.0 Hz) .

- Mass spectrometry (ESI-MS) : A molecular ion peak at m/z 289 [M+H]⁺ confirms the molecular weight .

- IR spectroscopy : Stretching frequencies for C≡N (~2220 cm⁻¹) and C-F (~1200 cm⁻¹) are diagnostic .

Advanced Questions

Q. How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved?

Answer:

- Multi-dimensional NMR : Use 2D experiments (COSY, HSQC) to resolve overlapping signals. For example, coupling constants (J = 16.0 Hz) in olefinic protons confirm E-stereochemistry in acrylate derivatives .

- X-ray crystallography : Resolves ambiguities in tautomerism or regiochemistry. The crystal structure of a related pyrazole-benzothiazole hybrid revealed planar pyrazole rings (max deviation: 0.002 Å) and intermolecular π-π interactions .

- Computational validation : Compare experimental NMR shifts with DFT-calculated values .

Q. What strategies improve synthetic yield during scale-up?

Answer:

- Solvent optimization : Ethanol is preferred for coupling reactions due to its balance of polarity and boiling point .

- Catalyst screening : Pd(PPh₃)₄ or PdCl₂(dppf) enhances cross-coupling efficiency .

- Temperature control : Reactions at 60–65°C minimize side products (e.g., Vilsmeier-Haack formylation) .

Biological and Pharmacological Applications

Q. What biological targets are associated with this compound?

Answer:

Q. How can structure-activity relationships (SAR) guide derivative design?

Answer:

- Pyrazole substitution : Electron-withdrawing groups (e.g., -CF₃) enhance binding to hydrophobic pockets in target proteins .

- Benzonitrile positioning : Fluorine at the ortho position improves metabolic stability .

- Hybrid scaffolds : Combining pyrazole with benzothiazole increases π-stacking interactions in enzyme inhibition .

Crystallography and Structural Analysis

Q. What methods determine the crystal structure of this compound?

Answer:

- SHELX software : Refinement using SHELXL/SHELXS resolves atomic coordinates and thermal parameters .

- Data collection : High-resolution synchrotron X-ray diffraction (λ = 0.71073 Å) is ideal. For example, a related structure had R₁ = 0.039 and wR₂ = 0.098 .

- Intermolecular interactions : Analyze π-π stacking (centroid distances ~3.7 Å) and C–H···π bonds for stabilization insights .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.